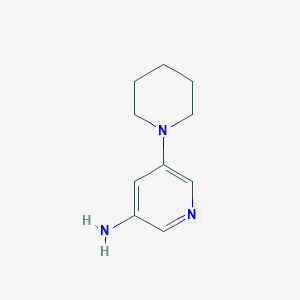![molecular formula C8H11NO2S B2542553 Ácido 2-[2-(propan-2-il)-1,3-tiazol-4-il]acético CAS No. 165315-98-0](/img/structure/B2542553.png)
Ácido 2-[2-(propan-2-il)-1,3-tiazol-4-il]acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.24. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado su potencial como agente anticancerígeno, aunque aún faltan estudios detallados sobre su estructura cristalina y caracterización espectroscópica .
- Cabe destacar que los enlaces de hidrógeno hidroxilo-O–H⋯O (carbonilo) dan lugar a dímeros a través de un anillo de ocho miembros {⋯OCOH}₂ en la estructura cristalina .
- Si bien se necesitan más investigaciones, comprender sus interacciones con los hongos podría tener implicaciones prácticas .
- Investigar sus efectos contra cepas bacterianas específicas podría proporcionar información valiosa .
- Comprender su impacto en el crecimiento y desarrollo de las plantas podría contribuir a la investigación agrícola .
Potencial Antitumoral
Estudios de Enlaces de Hidrógeno
Actividad Fungicida
Investigaciones Antibacterianas
Actividad Herbicida
Actividad Antituberculosa: (Derivados Relacionados):
Mecanismo De Acción
Target of Action
The primary targets of 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid Thiazole compounds are known to interact with their targets in various ways, leading to different physiological effects . The thiazole ring’s aromaticity allows it to undergo various reactions, including donor-acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
The specific biochemical pathways affected by 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid The solubility of thiazole compounds in various solvents suggests that the compound’s action could be influenced by the surrounding environment .
Propiedades
IUPAC Name |
2-(2-propan-2-yl-1,3-thiazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-5(2)8-9-6(4-12-8)3-7(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHUPGYNFRCHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165315-98-0 |
Source


|
| Record name | 2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2542473.png)
![Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate](/img/structure/B2542474.png)

![3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2542478.png)
![2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2542479.png)
![N-[(2-chlorophenyl)methyl]-4-iodobenzene-1-sulfonamide](/img/structure/B2542482.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,4-difluorobenzamide](/img/structure/B2542483.png)
![ethyl 2-[[2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2542484.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2542488.png)
![N-[(2,6-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2542489.png)


